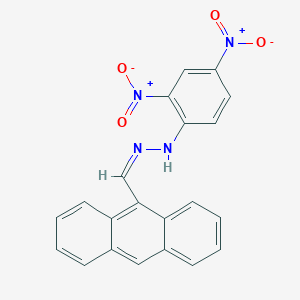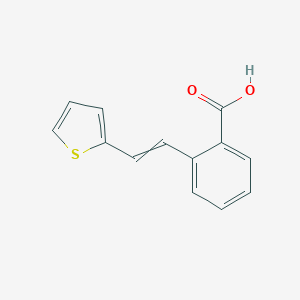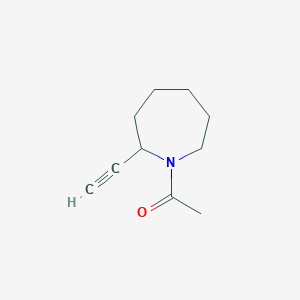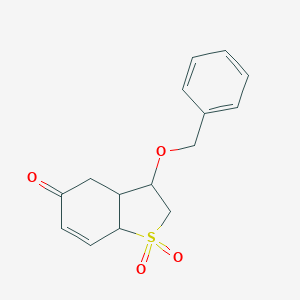
1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one, also known as DPT, is a synthetic compound that belongs to the class of benzothiophenes. It has been of great interest to the scientific community due to its potential therapeutic applications in various fields such as medicine, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one has shown potential in various scientific research applications. It has been studied for its ability to inhibit the growth of cancer cells, particularly breast cancer cells. 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one has also been found to have anti-inflammatory and antioxidant properties. Additionally, 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one has been investigated for its potential as a neuroprotective agent and for its ability to modulate the immune system.
Wirkmechanismus
The mechanism of action of 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one is not fully understood. However, it is believed that 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one exerts its effects by modulating various signaling pathways in the body. For example, 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer development. 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress response.
Biochemische Und Physiologische Effekte
1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one has also been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative damage. Additionally, 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one has been found to modulate the levels of various cytokines and chemokines, which play a key role in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one in lab experiments is its high potency. 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one has been found to be effective at low concentrations, which makes it a valuable tool for studying various biological processes. Additionally, 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one is stable and easy to handle, which makes it a popular choice for in vitro experiments. However, one limitation of using 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one is its potential toxicity. 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one has been found to be cytotoxic at high concentrations, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one. One area of interest is the development of 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one-based drugs for the treatment of cancer and other diseases. Another area of interest is the elucidation of the mechanism of action of 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one, which could lead to the development of more potent and selective compounds. Additionally, further studies are needed to determine the safety and toxicity of 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one in vivo, which could pave the way for its use in clinical trials.
Synthesemethoden
The synthesis of 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one involves the reaction of 2-mercaptobenzoic acid with acetic anhydride and phenylmagnesium bromide. The reaction mixture is then subjected to reflux and the resulting product is purified by column chromatography to obtain 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one in high yield. This synthetic route has been optimized for large-scale production of 1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one.
Eigenschaften
CAS-Nummer |
135138-42-0 |
|---|---|
Produktname |
1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one |
Molekularformel |
C15H16O4S |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
1,1-dioxo-3-phenylmethoxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one |
InChI |
InChI=1S/C15H16O4S/c16-12-6-7-15-13(8-12)14(10-20(15,17)18)19-9-11-4-2-1-3-5-11/h1-7,13-15H,8-10H2 |
InChI-Schlüssel |
WPOOONGUNIWHDE-UHFFFAOYSA-N |
SMILES |
C1C2C(CS(=O)(=O)C2C=CC1=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1C2C(CS(=O)(=O)C2C=CC1=O)OCC3=CC=CC=C3 |
Synonyme |
3-benzyloxy-2,3,3a,7a-tetrahydrobenzothiophen-5-(4H)-one-1,1-dioxide 3-BTBTD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B159785.png)
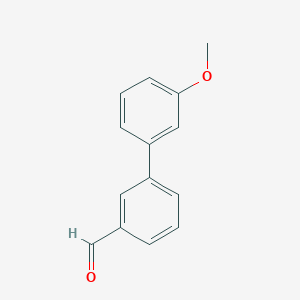
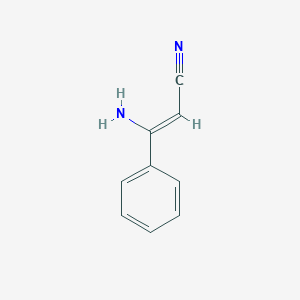
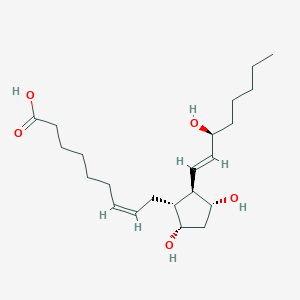
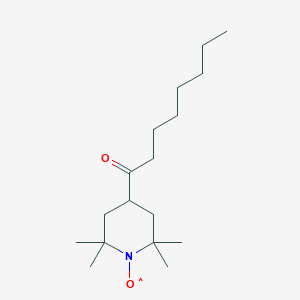

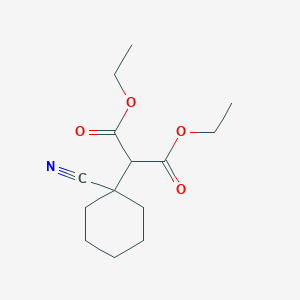
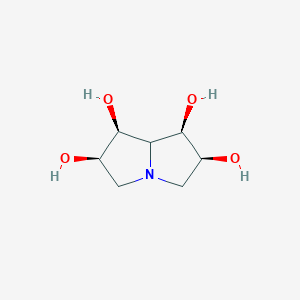
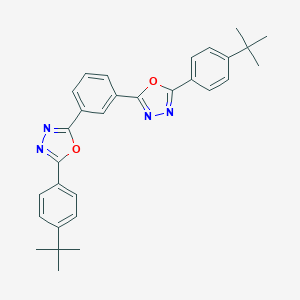
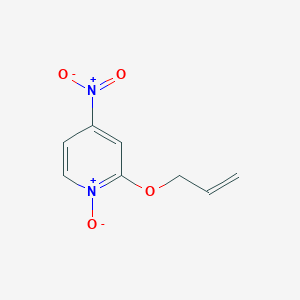
![tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B159811.png)
